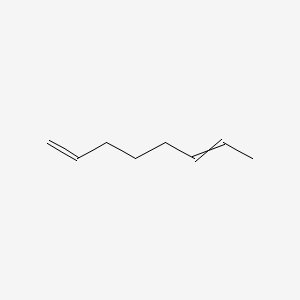

Octa-1,6-diene

Description

Significance of Conjugated and Non-Conjugated Dienes in Modern Organic and Polymer Science

The arrangement of double bonds imparts different properties and reactivity profiles to dienes. Conjugated dienes, where double bonds are separated by a single bond, exhibit enhanced stability due to the delocalization of π electrons across the conjugated system libretexts.orgchemicals.co.uktestbook.com. This delocalization influences their reactivity in reactions such as the Diels-Alder cycloaddition, where conjugated dienes readily act as the diene component libretexts.orgsolubilityofthings.com. The stability of conjugated dienes can be empirically demonstrated through their lower heat of hydrogenation compared to non-conjugated dienes chemicals.co.uk. Examples of industrially important conjugated dienes include 1,3-butadiene (B125203) and isoprene (B109036), which are key monomers in the production of synthetic rubbers and polymers ontosight.ailibretexts.orgtestbook.com.

In contrast, non-conjugated dienes, like octa-1,6-diene, have double bonds that are isolated by at least one sp³-hybridized carbon atom libretexts.orglibretexts.org. This isolation prevents significant π electron delocalization between the double bonds, resulting in reactivity more akin to simple alkenes, although the presence of two double bonds in the same molecule offers opportunities for unique intramolecular reactions libretexts.orgfiveable.me. While generally less stable than their conjugated counterparts, non-conjugated dienes are valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures through reactions that selectively involve one or both double bonds fiveable.me. Their distinct reactivity can be exploited in specialized synthetic strategies and reaction pathways not accessible with conjugated systems fiveable.me.

In polymer science, both conjugated and non-conjugated dienes serve as monomers for polymerization, leading to materials with diverse properties. Conjugated dienes are crucial for producing elastomers with high elasticity, such as polybutadiene (B167195) and polyisoprene ontosight.aisolubilityofthings.com. Non-conjugated dienes can also undergo polymerization, including cyclopolymerization, which can introduce cyclic units into the polymer backbone, leading to materials with tailored properties capes.gov.br. The ability to control the polymerization of dienes, regardless of conjugation, is central to developing advanced polymeric materials for various applications testbook.com.

Scope and Relevance of this compound in Synthetic and Mechanistic Investigations

This compound, with its terminal and internal double bonds, presents an interesting case study among non-conjugated dienes. Its structure allows for participation in a variety of chemical transformations. It can be synthesized through methods such as the oligomerization of ethylene (B1197577) or the reaction of 1,6-dibromohexane (B150918) with magnesium ontosight.ai. Olefin metathesis, specifically the catalytic reaction between ethylene and 1,3-butadiene, is another significant route for its industrial production .

The relevance of this compound in synthetic investigations stems from its potential as a versatile synthon. It can act as a dienophile or diene in certain reactions, although its participation as a diene in Diels-Alder reactions is less facile than that of conjugated dienes due to the lack of inherent s-cis conformation stability libretexts.orgsolubilityofthings.com. However, it is valuable for constructing complex structures in synthetic organic chemistry solubilityofthings.com.

Mechanistic investigations involving this compound and its derivatives provide insights into reaction pathways and the influence of non-conjugated double bonds. Studies on oxidative cyclization of related 1,5-dienes, for instance, highlight the effect of conditions like acid presence on reaction outcomes and intermediate species acs.org. Computational studies analyzing intramolecular reactions of 1,6-dienes, such as the Alder-ene reaction, reveal how substituents can influence selectivity and provide guidance for optimizing synthetic routes .

Furthermore, this compound and its substituted analogs, like myrcene (B1677589) (7-methyl-3-methylene-octa-1,6-diene), are explored in polymerization studies. While myrcene is a conjugated diene isomer, the investigation of its polymerization mechanisms, including coordination-insertion, anionic, cationic, and radical polymerization, provides a comparative context for understanding the behavior of dienes in polymer synthesis researchgate.net. Research into the palladium-catalyzed polymerization of 1,6-dienes with vinyl and vinylene groups demonstrates how chain-walking isomerization can lead to polymers with specific cyclic structures along the chain capes.gov.br. These studies underscore the importance of mechanistic understanding in controlling polymer architecture and properties.

This compound's physical properties include being a colorless liquid with a molecular weight of 110.20 g/mol and a boiling point of 160-162°C ontosight.ai. It is nonpolar and readily soluble in organic solvents like hexane, chloroform, and benzene, while exhibiting low solubility in water solubilityofthings.com. These properties influence its handling and reaction conditions in synthetic and mechanistic studies.

The study of this compound contributes to the broader understanding of diene chemistry, particularly the nuances of non-conjugated systems, and their potential in creating novel organic molecules and polymeric materials.

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄ | ontosight.ai |

| Molecular Weight | 110.20 g/mol | ontosight.ai |

| Appearance | Colorless liquid | ontosight.aisolubilityofthings.com |

| Boiling Point | 160-162 °C | ontosight.ai |

| Solubility | Insoluble in water | ontosight.aisolubilityofthings.com |

| Solubility | Soluble in organic solvents (ethanol, chloroform, hexane, benzene) | ontosight.aisolubilityofthings.com |

| State at Room Temp | Liquid | solubilityofthings.com |

Selected Synthetic Routes to this compound

| Method | Reactants | Catalysts | Notes | Source |

| Oligomerization | Ethylene | Not specified in detail | General method | ontosight.ai |

| Grignard Reaction | 1,6-dibromohexane | Magnesium | General method | ontosight.ai |

| Olefin Metathesis | Ethylene, 1,3-butadiene | Transition metal complexes (Mo, W) | Industrially favored, high selectivity | |

| Isomerization | β-myrcene | Acidic or metal catalysts (e.g., palladium) | Requires temperature control (80-120°C) | |

| Catalytic Dimerization | Isoprene | Palladium acetate (B1210297) + tertiary phosphines | Conducted around 40°C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

19036-81-8 |

|---|---|

Molecular Formula |

C4H8ClNO |

Origin of Product |

United States |

Mechanistic Investigations of Octa 1,6 Diene Transformations

Olefin Metathesis Reactions of Octa-1,6-diene

Olefin metathesis is a powerful catalytic method for the redistribution of carbon-carbon double bonds. beilstein-journals.orgresearchgate.net this compound, as a non-conjugated diene, can participate in both intramolecular (ring-closing metathesis) and intermolecular (cross-metathesis) reactions. The mechanism generally involves the interaction of the olefin with a transition metal alkylidene catalyst, forming a metallacyclobutane intermediate, which then undergoes cycloreversion to yield new olefinic products. researchgate.netwikipedia.org

Ring-Closing Metathesis (RCM) for Macrocycle and Heterocycle Synthesis

Ring-closing metathesis (RCM) is a key application of olefin metathesis for the synthesis of cyclic structures. wikipedia.orgresearchgate.netresearchgate.net this compound and its derivatives are suitable substrates for RCM to form various ring sizes, including medium-sized rings and macrocycles. wikipedia.orgeurjchem.com The efficiency of RCM is influenced by factors such as catalyst choice, substrate concentration, and the presence of substituents. researchgate.netresearchgate.netacs.org

Studies have shown that RCM of acyclic diene esters can yield macrolactones of varying sizes. For instance, RCM of diene precursors has been utilized in the synthesis of 7-membered lactones and larger macrocycles. researchgate.neteurjchem.com The formation of macrocycles can be in competition with intermolecular oligomerization, and strategies like substrate encapsulation or controlled catalyst addition can favor intramolecular cyclization. researchgate.netresearchgate.netuwindsor.ca

RCM has also been applied to the synthesis of heterocyclic compounds containing oxygen or nitrogen atoms within the ring structure, starting from dienes with heteroatoms in the chain linking the double bonds. wikipedia.orgresearchgate.netuwindsor.ca The mechanism involves the same catalytic cycle as carbocycle formation, leading to the formation of cyclic ethers, amines, or amides. wikipedia.orguwindsor.ca

Cross-Metathesis with Functionalized Olefins

This compound can undergo cross-metathesis (CM) with other functionalized olefins, leading to the formation of new acyclic dienes or other unsaturated products with altered substitution patterns. beilstein-journals.orgresearchgate.netgoogle.com This reaction is valuable for introducing specific functional groups or modifying the chain length of unsaturated hydrocarbons.

The success of CM reactions with functionalized olefins often depends on the catalyst's tolerance to various functional groups. beilstein-journals.orgresearchgate.netgoogle.com Ruthenium-based catalysts, particularly those with N-heterocyclic carbene ligands, have shown high activity and functional group tolerance in CM reactions. researchgate.netgoogle.com For example, CM of vinyl-substituted silsesquioxanes with terminal olefins like styrene (B11656) or 1-hexene (B165129) has been reported, demonstrating the applicability of CM for functionalizing complex molecules. beilstein-journals.org The stereochemistry of the newly formed double bond (E or Z) can be influenced by the nature of the substrates and the catalyst. beilstein-journals.org

Cycloaddition Chemistry of this compound

Cycloaddition reactions involve the formation of cyclic products through the concerted or step-wise joining of two or more unsaturated molecules or parts of the same molecule. This compound can participate in various cycloaddition pathways due to the presence of its two double bonds.

Diels-Alder Reactions: Stereoselectivity and Regioselectivity Studies

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. solubilityofthings.commasterorganicchemistry.comwikipedia.org While this compound is a non-conjugated diene, appropriately substituted derivatives or its ability to act as a dienophile in reactions with conjugated dienes makes this reaction relevant. solubilityofthings.comontosight.ai

Studies on Diels-Alder reactions involving dienes and dienophiles have extensively investigated stereoselectivity and regioselectivity. masterorganicchemistry.comwikipedia.orglibretexts.orgmasterorganicchemistry.com Stereoselectivity in Diels-Alder reactions is often explained by the endo transition state being favored due to secondary orbital overlap between the π system of the dienophile and the developing π system of the diene in the transition state. masterorganicchemistry.comwikipedia.orglibretexts.org The stereochemistry of the dienophile is typically retained in the product. masterorganicchemistry.com

Regioselectivity in Diels-Alder reactions is governed by the electronic properties of the diene and dienophile, often predicted by considering the Frontier Molecular Orbitals (FMOs), specifically the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orglibretexts.orgmasterorganicchemistry.comchim.it The dominant product results from the alignment that maximizes the interaction between the atoms with the largest coefficients in the interacting FMOs. libretexts.orgmasterorganicchemistry.com

(Example Data Table: Illustrative Regioselectivity in a Hypothetical Diels-Alder)

| Diene Substitution | Dienophile Substitution | Major Product Substitution Pattern | Basis for Regioselectivity (FMO Interaction) |

| Electron-donating | Electron-withdrawing | ortho/para | HOMO(diene)-LUMO(dienophile) |

| Electron-withdrawing | Electron-donating | ortho/para | LUMO(diene)-HOMO(dienophile) |

Note: This table presents a general illustration of regioselectivity trends in Diels-Alder reactions based on electronic effects and FMO theory. Specific outcomes for this compound derivatives would depend on the specific substituents and reaction partners.

Intramolecular [2+2] Photocycloaddition Processes

Intramolecular [2+2] photocycloaddition involves the light-induced cyclization between two alkene units within the same molecule, forming a four-membered cyclobutane (B1203170) ring. acs.orgnih.govresearchgate.netcsic.es Dienes with a 1,6-relationship between the double bonds, like this compound derivatives, are suitable substrates for this reaction, leading to bicyclo[4.2.0]octane systems. acs.orgnih.gov

This reaction can be catalyzed by transition metal complexes, such as Cu(I) catalysts, or proceed via electron transfer mechanisms. nih.govresearchgate.net The stereochemical outcome of the intramolecular [2+2] photocycloaddition can be influenced by the catalyst and the conformation of the diene precursor. nih.govresearchgate.net Studies have shown that this reaction can be a key step in the synthesis of complex polycyclic structures, including those found in natural products. nih.govresearchgate.net

(Example Data Table: Selected Intramolecular [2+2] Photocycloaddition Results)

| Substrate (this compound Derivative) | Catalyst/Conditions | Product (Bicyclo[4.2.0]octane or analog) | Yield (%) | Stereoselectivity |

| 2,6-diphenylhepta-1,6-diene | 9,10-dicyanoanthracene (photocatalyst) | cis-product | 76 | cis-selective |

| Diallylsilane | Cu(I) catalyst, hv | Bicyclo[3.2.0]heptane derivative | Not specified, efficient | Exclusive cis-diastereoselectivity nih.gov |

| 1,6-dienes in furanose ring | Cu(I) or sensitizer, hv | cis-syn-cis 6-oxatricyclo[6.2.0.03,7]decanes | Unusual formation researchgate.net | cis-syn-cis researchgate.net |

Note: This table presents data from specific research examples and is not exhaustive of all reported reactions.

Computational Elucidation of Cycloaddition Pathways

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for understanding the mechanisms, transition states, and energy profiles of cycloaddition reactions involving this compound and its derivatives. mdpi.comnih.govresearchgate.netresearchgate.netcore.ac.ukacs.org These studies can provide insights into the factors governing regioselectivity and stereoselectivity. libretexts.orgmasterorganicchemistry.commdpi.com

DFT calculations have been used to study the mechanism of various cycloadditions, including Diels-Alder reactions and metal-catalyzed cycloisomerization reactions of 1,6-dienes. mdpi.comnih.govcore.ac.uk By calculating the energies of different transition states, researchers can predict the favored reaction pathway and understand the origins of observed selectivity. mdpi.comcore.ac.uk For example, computational studies have investigated the concerted versus stepwise nature of Diels-Alder reactions and the influence of substituents on intramolecular reactions. core.ac.uk DFT has also been applied to study cycloadditions involving heteroatoms and complex molecular systems like fullerenes. mdpi.comresearchgate.netresearchgate.net

(Example Data Table: Computational Study Findings)

| Reaction Type | Computational Method | Key Finding | Reference |

| 1,3-butadiene (B125203) + ethylene (B1197577) Diels-Alder | DFT (B3LYP/6-31G*) | Concerted transition state is lower in energy than stepwise intermediate. core.ac.uk | core.ac.uk |

| Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene | DFT | Cyclopropanation step is turnover-limiting; proceeds via 5-exo and 6-endo routes. nih.gov | nih.gov |

| 1,3-Dipolar Cycloaddition (related system) | DFT (B3LYP/6-31G(d,p)) | Regioselectivity explained by transition state calculations. mdpi.com | mdpi.com |

Note: This table summarizes findings from computational studies on relevant reaction types and highlights the insights gained from these methods.

Hydrofunctionalization and Oxidative Cyclization Reactions

Hydrofunctionalization and oxidative cyclization are key reaction types for the transformation of this compound, allowing for the introduction of functional groups and the formation of cyclic structures.

Catalytic hydroformylation of 1,6-dienes, including this compound, can be achieved using rhodium catalysts. rsc.orgrsc.org Specifically, carbonylhydridotris(triphenylphosphine)rhodium ([Rh(H)CO(PPh₃)₃]) has been shown to catalyze the hydroformylation of octa-1,6-dienes at room temperature and atmospheric pressure. This reaction typically occurs specifically at the terminal double bond, exhibiting good selectivity for the n-aldehyde product when a 2:1 mixture of hydrogen and carbon monoxide is used. rsc.orgrsc.org Both mono- and di-formyl derivatives can be formed, with a strong preference for n-aldehydes. rsc.orgrsc.org

Hydrocyanation, the addition of hydrogen cyanide (HCN) to alkenes, is another significant hydrofunctionalization reaction catalyzed by transition metal complexes, notably nickel catalysts. wikipedia.orgmdpi.comrsc.org While the provided search results focus on the hydrocyanation of butadiene, the principles involving nickel-catalyzed addition of HCN to alkenes are relevant to the potential hydrocyanation of this compound. Nickel catalysts modified with phosphorus-based ligands are commonly employed in hydrocyanation reactions, influencing activity and selectivity. mdpi.comrsc.org

Hydrosilylation, the addition of a silicon-hydrogen bond across a carbon-carbon double bond, is a widely used reaction in organic synthesis, often catalyzed by platinum group metals. wikipedia.orgcmdm.tw Platinum catalysts, such as Karstedt's catalyst (an organoplatinum compound), are commonly used in hydrosilylation catalysis. wikipedia.orgfishersci.caheraeus-precious-metals.com While specific examples for the asymmetric hydrosilylation of this compound were not detailed in the provided results, the general principles of using platinum or rhodium catalysts with appropriate chiral ligands are applicable for achieving asymmetry in the hydrosilylation of dienes. cmdm.tw

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, provides a direct route to amines. Palladium catalysts have been shown to promote hydroamination reactions of aryl alkenes with aliphatic amines. growkudos.comfrontiersin.org Studies have demonstrated that palladium catalysts, including palladium(II) acetate (B1210297), can be effective in mediating C-N bond formation under mild conditions. frontiersin.org The selectivity (Markownikoff or anti-Markownikoff) in hydroamination can be influenced by the catalyst system and reaction conditions. growkudos.com

Stereoselective oxidative cyclization of dienes like this compound is a powerful method for constructing cyclic ethers and other heterocyclic compounds with defined stereochemistry.

Osmium tetroxide (OsO₄) is a well-known oxidizing agent frequently used in dihydroxylation reactions of alkenes, which can be a step in oxidative cyclization sequences. fishersci.fiwasteless.bioamericanelements.comwikidata.orgeasychem.org While the search results did not provide a specific mechanism for osmium-catalyzed oxidative cyclization of this compound, related reactions involving the osmium-catalyzed dihydroxylation of alkenes typically proceed via the formation of a cyclic osmate ester, which is subsequently cleaved. The stereochemistry of the resulting diol is often syn. In the context of a diene, a tandem dihydroxylation and cyclization process could potentially occur, influenced by the relative positions of the double bonds.

Palladium catalysts, particularly palladium(II) acetate, are widely used in various oxidative transformations, including the Wacker process and other reactions involving C-C bond formation and rearrangement of dienes. wikipedia.orgfishersci.nlfishersci.atamericanelements.comereztech.comnih.gov Palladium-catalyzed oxidative cyclization reactions of dienes often involve the formation of organopalladium intermediates and can proceed through diverse mechanisms, leading to various cyclic products. The regioselectivity and stereoselectivity of these cyclizations are highly dependent on the specific palladium catalyst, ligands, oxidant, and reaction conditions employed. Palladium-catalyzed reactions are known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. fishersci.at

Stereoselective Oxidative Cyclization Methodologies

Osmium-Catalyzed Oxidative Cyclization Mechanisms

Advanced Radical and Cascade Reactions Involving this compound

This compound can participate in radical reactions and cascade sequences, leveraging the reactivity of the double bonds under radical conditions. Radical initiators such as AIBN (2,2'-Azobisisobutyronitrile) can be used to generate carbon radicals, which can then undergo intramolecular cyclization reactions with the other double bond in this compound. atamankimya.comwikipedia.orgnih.govwikiwand.cominvivochem.cn These radical cyclizations can lead to the formation of five- or six-membered rings, depending on the regioselectivity of the radical addition. Cascade reactions involving this compound could involve a sequence of transformations, potentially initiated by a radical or metal-catalyzed step, followed by subsequent cyclization or functionalization reactions in a single process. The specific outcome of such cascade reactions is highly dependent on the reaction conditions and the presence of other reagents or catalysts.

Design and Mechanism of Radical Cascade Polymerizations

Radical cascade polymerization is a powerful strategy for synthesizing polymers with intricate main-chain structures in a single step nih.govresearchgate.net. This process typically involves a sequence of radical reactions where the product of one step is the reactive intermediate for the next, creating a chain reaction that leads to polymer growth researchgate.netwikipedia.org.

For 1,6-dienes like this compound, radical cyclopolymerization is a common cascade pathway. The mechanism generally involves an initiating radical adding to one of the double bonds, creating a new radical center. This new radical can then undergo intramolecular cyclization by adding to the second double bond within the same molecule, forming a cyclic radical. This cyclic radical can then propagate the chain by adding to another monomer molecule, continuing the cascade wikipedia.org.

Recent research has explored fusing 1,6-diene motifs with other functional groups, such as allylic sulfides or sulfones, to enable radical ring-closing/ring-opening cascade polymerizations. This approach can provide a strong driving force for the polymerization of macrocyclic monomers nih.gov. For instance, the fusion of a 1,6-diene with an allylic sulfone can lead to the extrusion of SO2, generating a propagating alkyl radical capable of reversible deactivation nih.gov. This strategy has been demonstrated as a platform for synthesizing polymers with complex main-chain structures and degradable functionalities nih.gov.

Studies have also investigated the radical cascade polymerization of related dienes, such as β-myrcene (7-methyl-3-methylenethis compound), which is a bio-renewable monomer rsc.org. The free radical polymerization of β-myrcene using initiators like azobisisobutyronitrile (AIBN) or dicumyl peroxide (DCP) has been studied, with conversions ranging from 18.7% to 54.2% reported after 48 hours under specific conditions researchgate.net. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to β-myrcene to achieve better control over molecular weight and dispersity researchgate.net. For example, using MPEA as a control agent and AIBN as an initiator in RAFT polymerization of β-myrcene resulted in poly(β-myrcene) with 87% 1,4-addition and a polydispersity of 1.27 researchgate.net.

Computational studies, such as Density Functional Theory (DFT), are employed to understand the mechanism of radical cascade reactions involving dienes. These studies can provide insights into the energy profiles and transition states of the elementary steps, such as carbon-carbon bond formation researchgate.netresearchgate.net.

Tandem and Sequential Reaction Architectures in this compound Chemistry

Tandem and sequential reactions involve two or more distinct chemical transformations occurring consecutively in one reaction vessel without isolation of intermediates acs.org. These approaches are highly efficient for constructing molecular complexity from simpler starting materials beilstein-journals.org. In this compound chemistry, these architectures leverage the presence of the two double bonds and potentially other functional groups to undergo a series of controlled reactions.

One example is the metal-catalyzed cycloisomerization of 1,6-dienes, which can lead to the formation of cyclic or polycyclic products. Computational studies on the Pt(II)-catalyzed cycloisomerization of 7-methylthis compound to form bicyclo[3.1.0]hexane derivatives have revealed that the reaction can proceed via both 5-exo and 6-endo cyclization pathways nih.govacs.org. The cyclopropanation step was identified as the turnover-limiting step in this transformation nih.govacs.org. These studies utilize computational methods to evaluate mechanistic possibilities and understand the factors influencing the reaction outcome, such as substrate conformation and catalyst effects nih.govacs.org.

Oxidative cyclization is another type of reaction architecture applied to dienes, including substituted octa-1,6-dienes. Metal-oxo species, such as those derived from osmium (OsO4), can catalyze the oxidative cyclization of 1,5-dienes to form tetrahydrofuran (B95107) diols scispace.comresearchgate.net. While the provided text specifically mentions (2E,6E)-octa-2,6-diene undergoing oxidative cyclization to a tetrahydrofuran diol, the principle of oxidative cyclization can be relevant to other diene systems depending on the catalyst and conditions scispace.com. Mechanistic studies on osmium-catalyzed oxidative cyclization highlight the role of acid in promoting the cyclization step and the influence of intermediates like Os(VI) dioxoglycolates scispace.comresearchgate.net.

Tandem catalysis, where a single catalyst or a combination of catalysts promotes multiple distinct reactions, is also explored in diene chemistry. For instance, tandem ring-closing metathesis (RCM) and atom transfer radical cyclization (ATRC) reactions have been investigated using ruthenium catalysts with substrates containing diene moieties beilstein-journals.org. While the example provided involves octa-1,7-dien-3-ylacetamide, demonstrating the concept of sequential RCM followed by ATRC, similar tandem strategies could potentially be applied to this compound derivatives depending on the specific functionalization beilstein-journals.org. These tandem processes allow for the efficient synthesis of cyclic and polycyclic structures beilstein-journals.org.

Sequential reactions can also involve a series of distinct catalytic cycles or reaction conditions to achieve the desired transformation. The design of such sequences requires careful consideration of catalyst compatibility and reaction conditions to ensure efficient conversion at each step researchgate.net.

These mechanistic investigations into radical cascade polymerizations and tandem/sequential reactions of this compound and related dienes are crucial for developing new synthetic methodologies and accessing complex molecular structures and polymeric materials with tailored properties.

Catalysis in Octa 1,6 Diene Reactivity and Synthesis

Homogeneous Catalysis by Transition Metal Complexes

Homogeneous catalysis, characterized by the catalyst being in the same phase as the reactants, often a solution, allows for precise control over reaction parameters and facilitates in-depth studies of reaction mechanisms. Octa-1,6-diene and its derivatives are involved in numerous homogeneous catalytic reactions mediated by transition metals.

Ruthenium, Palladium, Platinum, and Neodymium Catalysts

Transition metals including ruthenium (CID 23950), palladium (CID 23938), platinum (CID 23939), and neodymium (CID 23961) have been investigated as catalysts for reactions involving this compound or related structures.

Ruthenium catalysts have demonstrated utility in the cycloisomerization of 1,6-dienes and analogous enynes. For instance, ruthenium-indenylidene complexes have been shown to catalyze tandem reactions, including the ring-closing metathesis (RCM) of α,ω-dienes with an octa-1,7-diene framework. The oxidative cyclization of 1,6-dienes to form trans-tetrahydropyran-diols with high stereoselectivity has been achieved using catalytic ruthenium tetroxide (CID 119079) in conjunction with sodium periodate (B1199274) (CID 23667635).

Palladium catalysts are known to promote reactions such as the carbonylation of dienes. While direct studies on this compound in the provided results are limited, the reactivity of structurally similar dienes like hepta-1,6-diene under palladium catalysis has been reported, yielding cyclic ketones and enol-lactones, potentially through isomerization to a 1,5-diene intermediate. Palladium(0) complexes, particularly those coordinated with 1,6-diene ligands such as hepta-1,6-diene, serve as highly reactive precursors for catalytic species in homogeneous systems. Palladium(II) catalysts have also been implicated in the oxidative cyclization of dienes.

Platinum catalysts, specifically platinum(II) complexes, have been explored for the cycloisomerization of 1,6-dienes. Computational investigations into the mechanism of platinum(II)-catalyzed cycloisomerization of 7-methylthis compound (CID 557579) to produce bicyclic products suggest that the cyclopropanation step is often the turnover-limiting stage of the catalytic cycle.

Neodymium-based catalysts, frequently employed in Ziegler-Natta polymerization systems, are important for the polymerization of dienes. Although this compound is not explicitly listed as a monomer in the search results, related dienes such as β-myrcene (7-methyl-3-methylenethis compound, CID 31253) have been effectively polymerized using halide-free neodymium diethyl phosphate (B84403) catalysts alongside co-catalysts like triisobutylaluminum (B85569) (TIBA, CID 16682931). These catalytic systems exhibit high cis-1,4 selectivity and enable control over the molecular weight distribution of the resulting polydienes.

Mechanistic Insights into Catalytic Cycles

A thorough understanding of the mechanistic pathways of catalytic cycles is fundamental for the rational design and optimization of catalysts. Studies on the catalytic transformations of dienes, including those structurally related to this compound, offer valuable insights into plausible reaction mechanisms. For instance, in the ruthenium-catalyzed oxidative cyclization of 1,6-dienes, a proposed mechanism involves the initial cycloaddition of a ruthenium-oxo species to one of the double bonds, followed by subsequent cyclization and hydrolysis steps. Palladium-catalyzed reactions often proceed through the formation of η³-allyl palladium intermediates. Computational studies, such as those on platinum-catalyzed cycloisomerization, are instrumental in delineating transition states and energy profiles, helping to identify rate-determining steps like cyclopropanation. The mechanism of ruthenium-catalyzed isomerization of allylic alcohols, which can be relevant to transformations within diene systems, involves the coordination of the alcohol substrate to the metal center.

Advanced Polymerization Studies with Octa 1,6 Diene Monomers

Precision Cyclopolymerization of Octa-1,6-diene Derivatives

Cyclopolymerization of non-conjugated dienes like this compound involves intramolecular cyclization during chain growth, leading to the formation of cyclic units within the polymer backbone. This process offers a pathway to synthesize polymers with unique cyclic structures that can influence material properties such as thermal stability, rigidity, and solubility. While much of the detailed research in this area has focused on 1,5-hexadiene (B165246), 1,6-heptadiynes, and 1,7-octadiynes, the principles and catalytic systems developed are highly relevant to the precision cyclopolymerization of this compound and its derivatives.

Palladium-catalyzed cyclopolymerization of 1,6-dienes containing vinyl and vinylene groups has been shown to yield polymers with trans-1,2-disubstituted five-membered rings regularly placed along the polymer chain capes.gov.br. This indicates that similar transition metal catalysts could potentially mediate the formation of cyclic structures during the polymerization of this compound.

Stereoregular Polymerization and Microstructure Control

Control over the stereochemistry during cyclopolymerization is crucial for obtaining polymers with defined microstructures and properties. For α,ω-dienes such as hexa-1,5-diene, hepta-1,6-diene, and octa-1,7-diene, cyclopolymerization in the presence of group 4 metallocenes and related catalysts can yield stereoregular poly(methylene-1,3-cycloalkane)s . The microstructure of these cyclopolymers is complex, involving cis/trans-stereoisomers for the rings and relative stereochemistry between adjacent rings . While four types of microstructures are theoretically possible, achieving high selectivity for a specific stereoisomer remains an active area of research .

Studies on the cyclopolymerization of 1,6-heptadiynes and 1,7-octadiynes using molybdenum-imidoalkylidene N-heterocyclic carbene initiators have demonstrated high regio- (>96%) and stereo-selectivity, leading to highly trans-stereoregular polyenes researchgate.netrsc.org. These findings suggest that appropriate catalyst design can enable significant control over the stereochemistry of the cyclic units formed during this compound cyclopolymerization, potentially leading to polymers with controlled tacticity and defined ring configurations.

Living Cyclopolymerization Strategies

Living polymerization, characterized by controlled molecular weight and narrow molecular weight distribution, is a powerful technique for synthesizing well-defined polymers and block copolymers. Living cyclopolymerization has been demonstrated for 1,6-heptadiyne (B51785) and 1,7-octadiyne (B1345467) derivatives using catalysts such as Grubbs catalysts and Schrock-type initiators rsc.orgacs.org.

The ability to achieve living cyclopolymerization depends heavily on the catalyst system and monomer structure, ensuring that chain termination and transfer reactions are minimized. While specific examples of living cyclopolymerization of this compound are not extensively detailed in the provided results, the successful application of living polymerization strategies to similar diyne monomers suggests that with appropriate catalyst development, living cyclopolymerization of this compound derivatives could be achievable, allowing for precise control over polymer chain length and architecture.

Coordination Polymerization Mechanisms of this compound Analogues

Coordination polymerization, utilizing transition metal catalysts, is a versatile method for polymerizing olefins and dienes, offering significant control over polymer structure and properties. Ziegler-Natta and metallocene catalysts are prominent examples used in coordination polymerization.

Ziegler-Natta and Metallocene Catalysis for Poly(this compound)

Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum cocatalyst, are widely used for the polymerization of alpha-olefins and some dienes libretexts.orgunits.itgrace.com. Metallocene catalysts, a class of homogeneous coordination catalysts, offer enhanced control over molecular weight distribution and microstructure compared to traditional heterogeneous Ziegler-Natta systems grace.comhhu.ded-nb.info.

This compound has been mentioned as a diene that can be terpolymerized with ethene and propene using metallocene catalysts, such as (C5H5)2ZrMe2/MAO, to form EPDM terpolymers hhu.de. This indicates the reactivity of this compound in coordination copolymerization. While direct homopolymerization of this compound using Ziegler-Natta or metallocene catalysts is not explicitly detailed in the provided results, the successful polymerization of other dienes and the copolymerization behavior of this compound suggest that these catalytic systems could be employed for its polymerization, potentially yielding linear polymers through 1,4 or 1,2 addition mechanisms.

Studies on beta-myrcene (7-methyl-3-methylene-octa-1,6-diene), a substituted this compound, have shown that coordination polymerization with lanthanide-based catalysts can yield polymers with high cis-1,4 microstructure researchgate.netresearchgate.netresearchgate.netresearchgate.net. This highlights the potential for achieving specific microstructures in the coordination polymerization of this compound analogues.

Stereoselectivity in Diene Polymerization

Stereoselectivity is a critical aspect of diene polymerization by coordination catalysts, influencing the final polymer's properties. Depending on the catalyst and reaction conditions, dienes can undergo 1,4-addition (leading to cis-1,4 or trans-1,4 units) or 1,2-addition (leading to vinyl units) researchgate.net. The relative amounts and arrangement of these units along the polymer chain constitute the microstructure.

Lanthanide-based catalysts, for instance, are known for their ability to achieve high cis-1,4 stereoselectivity in the polymerization of conjugated dienes like isoprene (B109036) and butadiene researchgate.netmdpi.com. For beta-myrcene, a high cis-stereoselectivity (up to 98.5%) has been reported using a lanthanide-based catalyst researchgate.net.

While this compound is a non-conjugated diene, coordination polymerization can still lead to different microstructures depending on how the double bonds insert into the growing polymer chain and whether cyclization occurs. The stereochemical control observed in the coordination polymerization of conjugated dienes and cyclic dienes suggests that careful catalyst design is essential for controlling the stereoselectivity and microstructure of poly(this compound) obtained via this route.

Acyclic Diene Metathesis (ADMET) Polymerization for Linear Macromolecules

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth polymerization technique specifically applicable to α,ω-dienes like this compound. This method involves the catalytic redistribution of carbon-carbon double bonds, leading to the formation of linear unsaturated polymers and the release of a small molecule, typically ethylene (B1197577) gas, which drives the reaction to completion d-nb.infomdpi.comresearchgate.netgrafiati.com.

The ADMET polymerization of this compound would theoretically yield a linear polymer containing internal carbon-carbon double bonds along the backbone. The structure of the resulting polymer would consist of repeating units derived from the this compound monomer, linked by double bonds formed during the metathesis reaction.

ADMET polymerization allows for the synthesis of polymers with controlled molecular weights and defined end groups. Recent advances in catalyst design, particularly the development of well-defined ruthenium and molybdenum alkylidene catalysts, have expanded the scope of ADMET to include monomers with various functional groups mdpi.comresearchgate.net. Control over the cis/trans geometry of the newly formed double bonds in the polymer backbone is also possible with specific catalyst systems researchgate.net.

For this compound, ADMET polymerization provides a direct route to linear polyalkenamers. The properties of these polymers would be influenced by the molecular weight, the density of the double bonds in the backbone, and their cis/trans configuration. Subsequent hydrogenation of the unsaturated polymer obtained from ADMET of this compound could yield a saturated linear polymer, poly(octamethylene), which would have different thermal and mechanical properties compared to its unsaturated precursor.

Summary of Polymerization Approaches for Dienes (Relevant to this compound)

| Polymerization Type | Monomer Type | Catalyst Examples | Typical Polymer Structure | Key Control Aspects |

| Cyclopolymerization | Non-conjugated Dienes/Diynes | Group 4 Metallocenes, Pd complexes, Ru/Mo alkylidenes | Cyclic units in backbone | Ring size, Stereoregularity (cis/trans, tacticity) |

| Coordination Polymerization | Olefins, Dienes | Ziegler-Natta, Metallocenes, Lanthanides | Linear (1,4 or 1,2 addition) | Molecular weight, Microstructure (cis-1,4, trans-1,4, 1,2), Stereoregularity |

| Acyclic Diene Metathesis (ADMET) | α,ω-Dienes | Ru/Mo alkylidenes | Linear, unsaturated backbone | Molecular weight, End groups, Cis/trans geometry of double bonds |

Copolymerization Studies of this compound with Other Monomers

Copolymerization involving diene monomers like this compound presents a versatile route to synthesize polymers with tailored structures and properties. While studies specifically focused on the unsubstituted this compound as a comonomer in detailed polymerization mechanisms are less extensively reported in the provided literature snippets, research into the copolymerization of its substituted derivatives and isomers, such as 5,7-dimethylthis compound (B13893749) and 1,7-octadiene (B165261), provides valuable insights into the behavior of this class of non-conjugated dienes in copolymerization reactions. This compound itself is recognized as a comonomer in the synthesis of copolymers used in various applications, including tires, adhesives, and other rubber products. fishersci.at

Copolymerization studies often utilize metallocene catalysts, Ziegler-Natta systems, Lewis acids, or palladium complexes, depending on the desired polymer architecture and the comonomers involved. The incorporation of a non-conjugated diene like this compound or its derivatives into a polymer chain can introduce pendant double bonds, which are available for subsequent functionalization or crosslinking, influencing the final material's mechanical and thermal properties.

Copolymerization with Ethylene:

Significant research has explored the copolymerization of ethylene with substituted octa-1,6-dienes, particularly 5,7-dimethylthis compound (5,7DMO), using metallocene catalysts. These studies have demonstrated the successful incorporation of the diene monomer into the polyethylene (B3416737) chain, resulting in ethylene-co-5,7-dimethylthis compound copolymers (CEDMO). alfa-chemistry.comfishersci.nonih.govfishersci.caamericanelements.com The presence of the substituted diene influences the structural parameters of the copolymer, such as crystallinity and crystal size, which in turn affect mechanical properties like rigidity. nih.gov As the content of 5,7-dimethylthis compound increases in the copolymer, a decrease in rigidity has been observed. nih.gov The incorporation of these dienes can lead to the presence of double bonds within lateral branches of the polymer chain, enabling crosslinking through methods like electron-beam irradiation. alfa-chemistry.com Crosslinking can enhance the thermal stability and dimensional stability of the resulting polymeric material. alfa-chemistry.com

Studies on the copolymerization of ethylene with other non-conjugated dienes like 1,7-octadiene using metallocene catalysts such as Cp2ZrCl2/MAO have also been conducted. fishersci.fiwikipedia.org These studies highlight the effect of polymerization conditions, including temperature, on the degree of crosslinking in the product. fishersci.fi For instance, at higher polymerization temperatures (e.g., 80°C), the degree of crosslinking was significantly lower compared to lower temperatures (20-65°C) when using 1,5-hexadiene or 1,7-octadiene as comonomers. fishersci.fi The incorporation mechanism of the diene can also vary, with 1,5-hexadiene predominantly forming five-membered rings, while 1,7-octadiene can form either single branches or branch pairs depending on the conditions. wikipedia.org

Copolymerization with Methyl Acrylate (B77674):

Copolymerization of alpha-olefins, including 1-octene (B94956) and other long-chain alpha-olefins, with methyl acrylate has been investigated using Lewis acid catalysts like Sc(OTf)3. wikipedia.org While this compound was not the primary focus, the study explored the introduction of 1,7-octadiene into the system, demonstrating that difunctional comonomers can significantly increase the molecular weight and broaden the molecular weight distribution of the resulting copolymers. wikipedia.org This suggests that the diene units are involved in the copolymerization, potentially leading to branching. wikipedia.org

Copolymerization with Butadiene:

Research into the copolymerization of 1,3-conjugated dienes with other monomers also provides relevant context. For example, the statistical copolymerization of 1,3-butadiene (B125203) with terpenic monomers like myrcene (B1677589) (7-methyl-3-methylene-octa-1,6-diene), a substituted this compound isomer, has been achieved using neodymium-based ternary catalytic systems via coordinative chain transfer polymerization (CCTP). wikipedia.orgontosight.aieasychem.org These studies focus on controlling molecular weight and microstructure in the resulting elastomeric materials. wikipedia.orgontosight.ai

Copolymerization with Polar Monomers:

The incorporation of polar comonomers with non-polar olefins or dienes is a strategy to modify surface properties and improve adhesion. Ethylene copolymers with small amounts of polar comonomers, including 5,7-dimethylthis compound, synthesized using metallocene catalysts, have shown improved adhesion properties compared to commercial polyethylene. fishersci.ca

Data from Copolymerization Studies:

While detailed quantitative data for the copolymerization of unsubstituted this compound with specific monomers is limited in the provided snippets, the studies on related dienes offer illustrative examples of research findings. The following table summarizes some findings from the copolymerization of ethylene with 1,5-hexadiene (HD), 1,7-octadiene (OD), and 7-methyl-1,6-octadiene (B1581185) (MOD) using a Cp2ZrCl2/MAO catalyst system, highlighting reactivity ratios which indicate the relative incorporation preference of the monomers. wikipedia.org

| Comonomer | Polymerization Temperature (°C) | rE (Ethylene Reactivity Ratio) | rD (Diene Reactivity Ratio) | rE/rD |

| 1,5-Hexadiene (HD) | 80 | 1.03 | 0.91 | 0.94 |

| 1,7-Octadiene (OD) | 80 | 1.04 | 0.91 | 0.95 |

| 7-Methyl-1,6-octadiene (MOD) | 80 | 1.02 | 0.98 | 1.00 |

| 7-Methyl-1,6-octadiene (MOD) | 50 | 1.01 | 1.00 | 1.01 |

Note: rE and rD represent the reactivity ratios of ethylene and the respective diene comonomer. A value close to 1 for both indicates a tendency towards random copolymerization. wikipedia.org

These studies collectively demonstrate the potential of this compound and its derivatives as versatile comonomers in advanced polymerization processes, enabling the synthesis of copolymers with diverse structures and enhanced properties for various applications.

Theoretical and Computational Chemistry of Octa 1,6 Diene Systems

Quantum Mechanical Studies of Reaction Energetics and Transition States

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for probing the potential energy surface of chemical reactions involving octa-1,6-diene systems. These methods allow for the calculation of energies of reactants, products, intermediates, and transition states, providing crucial information about reaction feasibility, kinetics, and thermodynamics.

Density Functional Theory (DFT) in Reaction Pathway Elucidation

DFT is a widely used quantum mechanical method due to its balance of computational cost and accuracy for many chemical systems. It is particularly valuable for exploring reaction pathways by locating transition states, which represent the highest energy point along a reaction coordinate connecting reactants and products. By identifying transition states, researchers can determine activation energies, which are critical for understanding reaction rates.

DFT has also been applied to study oxidative cyclization reactions of dienes. Investigations using DFT have explored the mechanism of the oxidative cyclization of 1,5- and 1,6-dienes with ruthenium tetroxide, providing insights into the observed selectivities for the formation of tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. researchgate.net Another DFT study focused on the Os-catalyzed oxidative cyclization of (2E,6E)-octa-2,6-diene, highlighting the significant influence of acid on the fate of the initial intermediate. acs.orgscispace.com

These studies demonstrate the utility of DFT in elucidating complex reaction mechanisms and understanding the factors that govern reactivity and selectivity in reactions involving substituted this compound systems or related dienes.

Ab Initio Calculations of Reaction Intermediates

Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate descriptions of molecular electronic structure and energies. These methods are often used to characterize reaction intermediates and transition states, particularly for smaller systems or to benchmark DFT results.

While specific ab initio studies solely focused on the intermediates of unsubstituted this compound reactions are less commonly reported in the provided search results, ab initio calculations have been used in studies involving related diene systems. For example, a study investigating the competition between Cope rearrangements and cyclobutene (B1205218) ring-opening reactions of bridged syn-tricyclo[4.2.0.02,5]octa-3,7-dienes, which can be viewed as constrained 1,5-hexadienes, employed both ab initio and DFT calculations to understand the reaction pathways and intermediates. acs.org Additionally, ab initio calculations have been utilized to generate initial structures for DFT calculations in studies of cycloaddition reactions involving octa-2,6-diene (B1211299) derivatives. clockss.org

These applications highlight the capability of ab initio methods to provide detailed energetic and structural information about intermediates, contributing to a comprehensive understanding of reaction mechanisms in diene chemistry.

Electron Localization Function (ELF) and Topological Analyses in Bond Transformations

The Electron Localization Function (ELF) and related topological analyses, such as Bonding Evolution Theory (BET), provide a theoretical framework for analyzing the changes in electron distribution during chemical reactions. These methods allow for the visualization and quantification of electron pair rearrangements, bond breaking and formation processes, and the creation or annihilation of lone pairs. researchgate.netresearchgate.netcore.ac.uk

Topological analysis of the electron density and ELF can reveal the nature of bonding interactions and how they evolve along a reaction pathway. This approach has been successfully applied to understand the mechanisms of various organic reactions, including Diels-Alder reactions, Cope rearrangements, and ring-opening processes in cyclic dienes. researchgate.netresearchgate.netcore.ac.uk For example, the BET approach, which combines the topological analysis of ELF with Thom's catastrophe theory, has been used to characterize the sequence of electron pair rearrangements and identify structural stability domains along reaction paths. researchgate.netresearchgate.netmdpi.com

While a specific study applying ELF or topological analysis solely to the bond transformations of unsubstituted this compound was not prominently featured in the search results, these methods have been applied to systems involving multiple double bonds and cyclization reactions relevant to diene chemistry. Studies on the rearrangement of octa-1,3,5,7-tetraene (B1222795) and intramolecular Diels-Alder reactions of cyclooctatrienone derivatives have utilized ELF and topological analysis to describe bond breaking/forming events and electron density reorganization. researchgate.netmdpi.com Applying these techniques to this compound reactions would provide a detailed picture of the electronic changes occurring during its transformations.

Prediction of Catalyst Performance and Selectivity in this compound Reactions

Computational chemistry is increasingly used to predict the performance and selectivity of catalysts in organic reactions. By computationally screening different catalysts, ligands, and reaction conditions, researchers can identify promising catalytic systems and understand the factors that govern reaction outcomes, such as regioselectivity and stereoselectivity. acs.orgnih.govresearchgate.net

For this compound, computational studies can help predict how different catalysts might influence the rates and selectivities of its various reactions, such as cyclization, polymerization, or functionalization. The DFT studies on the Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene, for instance, computationally determined the preferred reaction pathways and the rate-limiting step, providing insights relevant to catalyst design and optimization for this specific transformation. nih.govacs.org Similarly, computational investigations of the Os-catalyzed oxidative cyclization of octa-2,6-diene explored the effect of reaction conditions (e.g., presence of acid) on the reaction pathway and product distribution. acs.orgscispace.com

Synthetic Applications and Advanced Materials Precursors from Octa 1,6 Diene

Octa-1,6-diene as a Building Block in Complex Organic Synthesis

The presence of two reactive double bonds in this compound facilitates its use in constructing intricate molecular architectures through various reactions, including cycloadditions and cycloisomerizations. solubilityofthings.comontosight.ai

Synthesis of Polycyclic and Bridged Ring Systems

This compound and its derivatives can serve as key starting materials for the synthesis of polycyclic and bridged ring systems, which are prevalent in natural products and pharmaceuticals. ontosight.airesearchgate.netresearchgate.net Reactions such as Diels-Alder cycloadditions, where this compound can act as either a diene or a dienophile, are fundamental in building cyclic structures. solubilityofthings.com For instance, related bicyclic dienes like 2-carbenabicyclo(3.2.1)octa-3,6-diene are synthesized through complex organic chemistry techniques, including cycloaddition reactions, to form cyclic compounds. ontosight.ai The construction of bridged bicyclo[3.2.1]octa-2,6-diene frameworks has been achieved through stepwise cascade reactions, highlighting the utility of dienes in forming such complex skeletons. researchgate.net Another approach involves the thermal rearrangement of substituted bicyclo[3.1.0]hex-2-enes to yield functionalized bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com

Data on the synthesis of a bicyclic system from a related diene is illustrated below:

| Starting Material | Reagents/Conditions | Product Bicyclic System | Reference |

| (Z)-1-Iodo-1,6-diene and Alkyne | Pd/Au-Relay Catalysis | Octahydro-1H-cyclopenta[c]pyridine Skeleton | bohrium.com |

| Norbornadiene | Tosyl azide, rearrangement | N-tosyl-2-azabicyclo[3.2.1]octa-3,6-diene | rsc.orgacs.org |

| 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-3-en-2-ones | Thermolysis | Bicyclo[3.2.1]octa-2,6-dien-8-one | cdnsciencepub.com |

Application in Natural Product and Pharmaceutical Intermediate Synthesis

The ability of this compound and its derivatives to participate in selective transformations makes them valuable in the synthesis of natural products and pharmaceutical intermediates. ontosight.ailookchem.com Compounds structurally related to this compound, such as octa-1,6-dien-3-one derivatives, are of interest in organic chemistry and pharmacology due to their potential biological activities and are synthesized via multi-step organic synthesis methods like Aldol condensations or Wittig reactions. ontosight.ai 8-Methoxythis compound is used as a synthetic intermediate in the preparation of various organic compounds, particularly in the pharmaceutical and fragrance industries. lookchem.com The construction of complex natural products often relies on the efficient synthesis of bridged ring systems, which can be accessed using dienes as building blocks. researchgate.netresearchgate.net Oxidative cyclization of dienes, including those structurally related to this compound, is a powerful method for the stereocontrolled synthesis of tetrahydrofuran (B95107) diols, structural motifs found in many bioactive natural products. researchgate.net

Development of Ligand Scaffolds from this compound Derivatives

This compound derivatives can be utilized in the development of ligand scaffolds for various catalytic applications. The presence of the diene functionality allows for coordination to metal centers, forming complexes that can act as catalysts in organic transformations. nsf.govstanford.edu Chiral dienes, including those based on bicyclic scaffolds that can be conceptually derived from diene precursors, have attracted significant attention as privileged ligand classes in transition metal-catalyzed asymmetric reactions. nsf.gov The synthesis of diverse diene ligands is an active area of research, with methods being developed for their efficient preparation. nsf.gov While direct information on ligand scaffolds derived explicitly from this compound itself is limited in the provided results, the general principle of utilizing dienes and their derivatives for ligand development in catalysis is well-established. nsf.govstanford.edu

Engineering of Specialty Polymers and Elastomers from this compound

This compound is a significant monomer and comonomer in the production of specialty polymers and elastomers. ontosight.aisolubilityofthings.com Its polymerization can lead to materials with tailored properties. solubilityofthings.com

Materials with Tuned Elasticity and Durability

Polymerization of this compound and its co-polymerization with other monomers can yield polymers and elastomers with enhanced elasticity and durability, making them useful in industries such as automotive and rubber manufacturing. solubilityofthings.com Dienes are fundamental building blocks for natural and synthetic rubbers, and the polymerization process and configuration of the diene polymers dictate their properties. fiveable.me For example, natural rubber (polyisoprene), a diene polymer, offers high elasticity. fiveable.me Synthetic rubbers like styrene-butadiene rubber (SBR), a copolymer of styrene (B11656) and butadiene, are known for their durability and are used in tires and other rubber products. fiveable.me While this compound is mentioned as a comonomer in the production of polyolefins and copolymers used in tires and rubber products, specific data on the direct correlation between this compound content and the precise tuning of elasticity and durability is not extensively detailed in the provided snippets. ontosight.ai However, the general principle of diene polymerization influencing these properties is established. fiveable.mewikipedia.org

Functionalized Polymers for Specific Applications

This compound can be used to create functionalized polymers for specific applications. The remaining double bonds in the polymer backbone after polymerization or copolymerization offer sites for post-polymerization modification. researchgate.netsemanticscholar.org For instance, copolymers of ethylene (B1197577) and substituted octa-1,6-dienes, such as ethylene/5,7-dimethylthis compound (B13893749) copolymer, can be successfully modified with maleic anhydride (B1165640) to introduce functional groups. researchgate.net This functionalization can lead to materials with improved properties like enhanced adhesion. researchgate.net The introduction of functional groups into polyolefin chains can result in materials with improved dyeability, adhesion properties, and better compatibility with non-olefinic polymers. researchgate.net

Research findings related to functionalized copolymers:

| Copolymer Precursor | Modification Reagent | Introduced Functionality | Observed Improvement | Reference |

| Ethylene/5,7-dimethylthis compound copolymer | Maleic anhydride (MAH) | Succinyl anhydride rings | Strong improvement of adhesion properties | researchgate.net |

The polymerization of dienes can be achieved through various methods, including Ziegler-Natta polymerization and acyclic diene metathesis (ADMET). orgoreview.com These methods allow for control over the polymer structure and properties. orgoreview.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octa-1,6-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via Wittig reactions, elimination of vicinal dihalides, or catalytic dehydrogenation of alkanes. For example, using a palladium catalyst under inert gas (e.g., nitrogen) at 80–100°C may optimize yield . Yield and purity depend on solvent choice (e.g., THF vs. DCM), temperature control, and purification techniques like fractional distillation or column chromatography. Comparative studies should include GC-MS or HPLC analysis to assess purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound’s structure?

- Methodological Answer :

- ¹H NMR : Peaks for vinylic protons (δ 4.8–5.5 ppm) and allylic methyl groups (δ 1.6–1.8 ppm) confirm double bond positions.

- IR : C=C stretching vibrations (~1640 cm⁻¹) and sp³ C-H stretches (~2900 cm⁻¹) differentiate between alkene and alkyl regions.

- MS : Molecular ion peak at m/z 138 (C₁₀H₁₈⁺) and fragmentation patterns (e.g., loss of methyl groups) validate the structure .

Q. What experimental protocols are recommended to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : TGA/DSC to monitor decomposition temperatures.

- Oxidative Stability : Exposure to air/oxygen in controlled chambers, with periodic FTIR or Raman spectroscopy to detect peroxide formation.

- Storage Recommendations : Store sealed under inert gas at 2–8°C to prevent polymerization or degradation, as indicated by hazard data (H226: flammable liquid) .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict this compound’s reactivity in cycloaddition or polymerization reactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder reactions. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets can model transition states .

- MD Simulations : Simulate polymerization kinetics using LAMMPS or GROMACS, incorporating force fields (e.g., OPLS-AA) to model chain propagation. Validate predictions with experimental DSC data on polymer glass transitions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

- Methodological Answer :

- Systematic Review : Compare catalyst systems (e.g., chiral Rh vs. Pd complexes) across studies, noting solvent, temperature, and substrate ratios.

- Controlled Replication : Reproduce key experiments with standardized conditions (e.g., 1:1 substrate:catalyst ratio in toluene at 25°C).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables, ensuring alignment with FINER criteria (Feasible, Novel, Relevant) .

Q. How can interdisciplinary approaches (e.g., organometallic chemistry and green chemistry) enhance this compound’s application in sustainable catalysis?

- Methodological Answer :

- Catalyst Design : Develop earth-abundant metal catalysts (e.g., Fe or Mn) to replace rare metals. Characterize turnover numbers (TON) and selectivity via GC or LC-MS.

- Solvent Optimization : Replace traditional solvents with ionic liquids or supercritical CO₂, monitoring reaction efficiency via kinetic studies .

- Life Cycle Assessment (LCA) : Quantify environmental impact using metrics like E-factor (waste per product unit) .

Q. What advanced analytical techniques are critical for studying this compound’s environmental degradation pathways?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (ready biodegradability) tests with activated sludge, analyzing intermediates via LC-QTOF-MS.

- Photodegradation : Expose samples to UV light in environmental chambers, tracking degradation products with HRMS and comparing to EPA’s CompTox Dashboard data .

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests to assess aquatic toxicity (H410) .

Methodological Frameworks for Research Design

Q. How can the PICO/FINER frameworks structure research questions on this compound’s biomedical applications?

- Methodological Answer :

- PICO : Define Population (e.g., cell lines), Intervention (this compound derivatives), Comparison (existing therapeutics), and Outcome (cytotoxicity IC₅₀).

- FINER : Ensure questions are F easible (lab resources), I nteresting (novelty in drug delivery), N ovel (unexplored mechanisms), E thical (animal testing guidelines), and R elevant (cancer research gaps) .

Q. What steps ensure reproducibility in studies involving this compound’s kinetic parameters?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (e.g., stirring rate, humidity control) in supplementary materials.

- Data Transparency : Share raw NMR/GC files via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Collaborative Verification : Partner with independent labs to validate Arrhenius plots or rate constants .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.